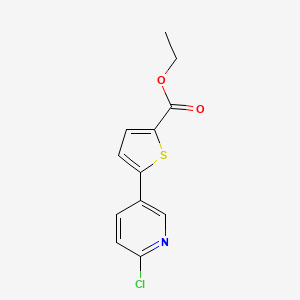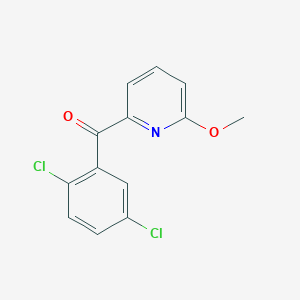![molecular formula C8H9N3 B1463245 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 910818-29-0](/img/structure/B1463245.png)
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential use in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves chemical modifications of the compound . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine ring with an amine group at the 5-position and a methyl group at the 2-position . The molecular formula is C8H8N2 .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The compound served as a precursor in the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its utility in constructing complex heterocyclic systems with potential for diverse biological activities (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Formation of 5-azaindoles : It underwent nucleophilic substitution-rearrangement with primary amines to form N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles), a process indicating its versatility in generating functionalized heterocycles (Girgis, Larson, Robins, & Cottam, 1989).
Reactions to Form Substituted Pyrrolopyridines : Utilized in reactions with 2,5-dimethoxytetrahydrofuran, leading to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. The reactions' outcomes were influenced by the substituents on thieno[2,3-b]pyridine, underlining its role in synthetic chemistry for creating structurally diverse molecules (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Metabolic Study of VEGFR-2 Antagonist : A detailed metabolic study of a related compound, showcasing how the 2-methyl-1H-pyrrolo moiety undergoes various biotransformation processes. This research highlights the compound's relevance in the pharmacokinetic profiling of drug candidates (Johnson et al., 2008).
Discovery of Potent VEGFR-2 Inhibitors : Involved in the discovery and preclinical studies of VEGFR-2 inhibitors, demonstrating its significance in developing anticancer therapies. This research emphasizes its utility in medicinal chemistry for creating compounds with in vivo activity against cancer (Ruel et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Future Directions
Biochemical Analysis
Biochemical Properties
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . This inhibition occurs through binding interactions with the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Additionally, it affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s tyrosine kinase domain, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure may lead to gradual degradation, which could affect its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful side effects, providing valuable insights for dosage optimization in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels highlights its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Its distribution within tissues is influenced by factors such as solubility and binding affinity, which determine its accumulation and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs and other targets . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action within the cell.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDTRDATXSKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672232 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910818-29-0 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



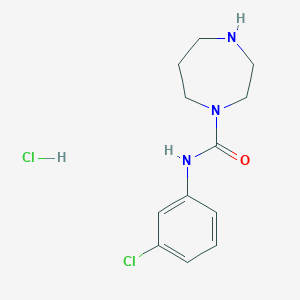
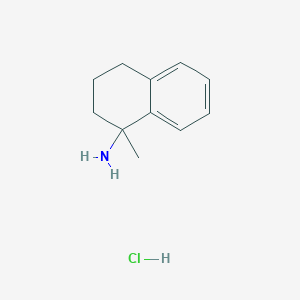
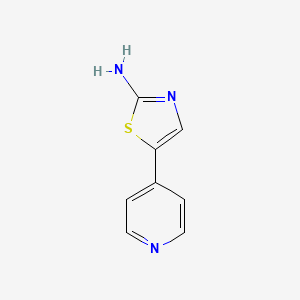
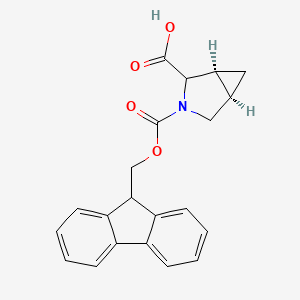


![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)


